molecular formula C8H13N3O2S B8422141 4-Isopropylaminopyridine-3-sulfonamide

4-Isopropylaminopyridine-3-sulfonamide

Cat. No. B8422141
M. Wt: 215.28 g/mol
InChI Key: GTVVRBDPJYCMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459138

Procedure details

10 g of 4-chloropyridine-3-sulfonamide are dissolved in 50 cm3 of methanol and 50 cm3 of isopropylamine. The solution is introduced into a sealed tube and brought to 120° C. for 18 hours. After cooling, the reaction mixture is concentrated to dryness under vacuum (rotary evaporator) and the residue is taken up in 200 cm3 of water. The precipitate corresponding to the title compound is collected on a filter and washed with water. The precipitate is redissolved in 100 cm3 of dilute NaOH. The solution is decolored with charcoal, filtered and then acidified to a pH of 6.5-7. The crystalline precipitate obtained is collected on a filter, washed with water and dried.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].[CH:12]([NH2:15])([CH3:14])[CH3:13]>CO>[CH:12]([NH:15][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)S(=O)(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution is introduced into a sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under vacuum (rotary evaporator)
CUSTOM
Type
CUSTOM
Details
The precipitate corresponding to the title compound is collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is redissolved in 100 cm3 of dilute NaOH
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crystalline precipitate obtained
CUSTOM
Type
CUSTOM
Details
is collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)(C)NC1=C(C=NC=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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